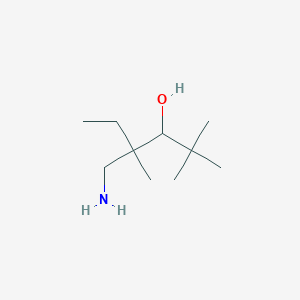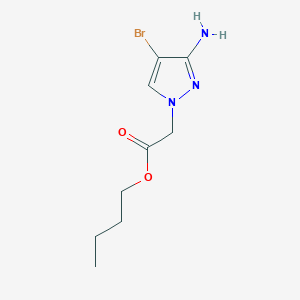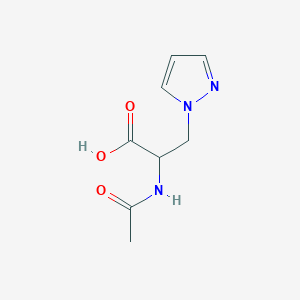![molecular formula C13H14IN3O2 B13486759 benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)
benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an isocyanide and an alkyne.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under mild conditions.
Carbamate Formation: The final step involves the reaction of the iodinated pyrazole with benzyl chloroformate in the presence of a base to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the carbamate group or the iodine substituent.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbamate or deiodinated pyrazole.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The iodine substituent and the carbamate group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]carbamate
- Benzyl N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]carbamate
- Benzyl N-[2-(4-fluoro-1H-pyrazol-1-yl)ethyl]carbamate
Uniqueness
The presence of the iodine atom in benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and biological activity, making this compound particularly interesting for further study.
Propiedades
Fórmula molecular |
C13H14IN3O2 |
|---|---|
Peso molecular |
371.17 g/mol |
Nombre IUPAC |
benzyl N-[2-(4-iodopyrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H14IN3O2/c14-12-8-16-17(9-12)7-6-15-13(18)19-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,18) |
Clave InChI |
VDSSVOMHDANUFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCN2C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


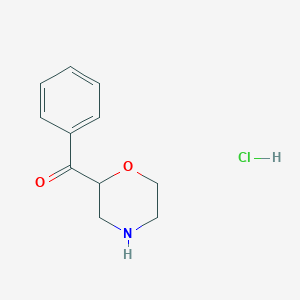
![5-[(3-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13486702.png)
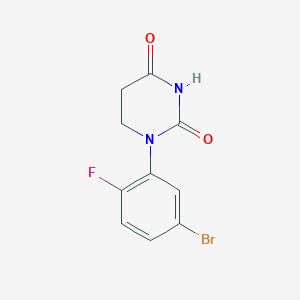
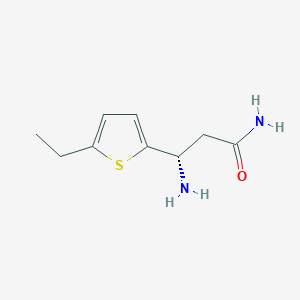
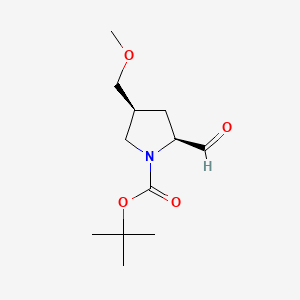
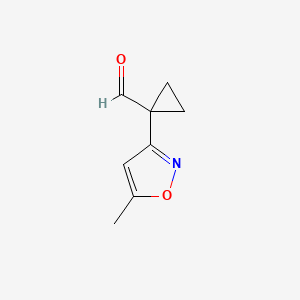
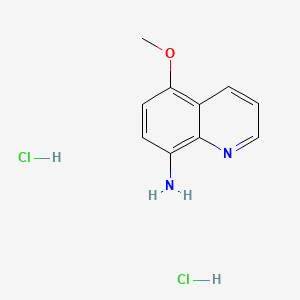
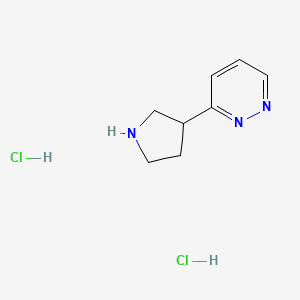
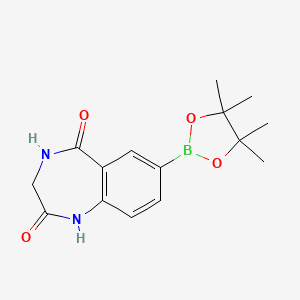
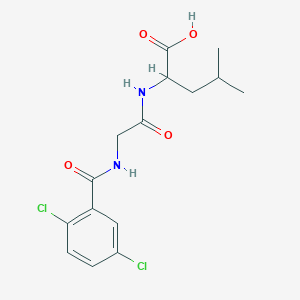
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
